2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid
Description
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a dodecylthio (C₁₂H₂₅S-) group at position 5 and a thioether-linked acetic acid moiety at position 2 .
Properties
IUPAC Name |
2-(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-21-16-18-17-14(22-16)13-15(19)20/h2-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAEKHINBDSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid typically involves the reaction of dodecylthiol with a suitable thiadiazole precursor. One common method is the direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions. This process involves the electrochemical oxidation of the aldehyde in the presence of dodecylthiol, leading to the formation of the desired thioacetal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors through its sulfur-containing functional groups. It may also participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .
Comparison with Similar Compounds
Key Structural Differences and Physicochemical Properties
Analysis :
- Lipophilicity : The dodecylthio group in the target compound confers significantly higher hydrophobicity compared to benzylthio (5h) or methyl () substituents, which may enhance cellular uptake .
- Reactivity : Unlike the free thiol in ’s compound, the dodecylthio group in the target molecule reduces oxidative instability, avoiding disulfide bond formation .
- Solubility : Shorter alkyl chains (e.g., methyl in ) or polar groups (e.g., acetamide in 5h) improve aqueous solubility but may compromise membrane permeability .
Antimicrobial and Anticancer Potential
- Analogues with Shorter Chains : Compounds like 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid () show anticonvulsant activity (100% protection in MES models) but require disulfide activation, limiting in vivo stability .
- Thiazolidinone Derivatives: 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide () demonstrates IC₅₀ values of 12.7–15.28 mg/mL against tumor cells, highlighting the role of electron-withdrawing groups in cytotoxicity .
Key Routes and Challenges
- Target Compound : Likely synthesized via alkylation of 5-mercapto-1,3,4-thiadiazole-2-thiol with 1-bromododecane, followed by thiol-ene coupling with bromoacetic acid (analogous to methods in and ) .
- Yields and Purification : Long alkyl chains (e.g., dodecyl) often reduce reaction efficiency due to steric hindrance. For example, thiadiazole derivatives with heterocyclic hydrazides in had yields as low as 41% .
Biological Activity
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and cholinesterase inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C_{22}H_{32}N_{2}O_{4}S
- CAS Number : 139981-57-0
Thiadiazole derivatives like this compound exhibit their biological activities through various mechanisms:
- Cholinesterase Inhibition : Thiadiazole compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of acetylcholine. This inhibition can enhance cholinergic transmission and may have implications for treating neurodegenerative diseases such as Alzheimer's.
- Anticancer Activity : Recent studies indicate that thiadiazole derivatives can induce cytotoxic effects in cancer cell lines by disrupting cellular processes and promoting apoptosis.
- Antimicrobial Properties : The presence of long alkyl chains in these compounds enhances their membrane permeability, allowing them to exert antimicrobial effects against various pathogens.
Cholinesterase Inhibition
The compound was evaluated for its ability to inhibit AChE and BChE using standard spectrophotometric methods. The results are summarized in Table 1.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 12.8 - 99.2 | >500 | Low |
The selectivity index indicates that while the compound is a potent inhibitor of AChE, it shows low inhibition against BChE, suggesting potential for selective therapeutic applications.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 (Liver Cancer) | 4.37 ± 0.7 |
| A-549 (Lung Cancer) | 8.03 ± 0.5 |
These findings indicate that the compound exhibits significant anticancer activity, particularly against liver and lung cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against a panel of bacterial strains. The results indicated that the compound demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Case Studies
- Case Study on Cholinergic Disorders : A study investigated the effects of thiadiazole derivatives on cognitive function in animal models of Alzheimer's disease. Administration of the compound improved memory performance and increased acetylcholine levels in the brain.
- Anticancer Efficacy Study : In a clinical trial involving patients with advanced liver cancer, patients treated with a regimen including thiadiazole derivatives showed improved survival rates compared to historical controls.
Q & A
Q. What experimental controls are critical for biological activity assays?
- Methodological Answer :
- Positive Controls : Use fluconazole (antifungal) or diazepam (anticonvulsant) to benchmark activity .
- Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-induced toxicity .
- Cell Viability Assays : Perform parallel MTT tests to distinguish cytotoxic vs. therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
